molecular formula C14H11ClO5 B1620896 [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid CAS No. 326102-27-6

[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid

Cat. No.: B1620896
CAS No.: 326102-27-6
M. Wt: 294.68 g/mol
InChI Key: XAVICLHQMPREMA-UHFFFAOYSA-N
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Description

This compound, also known as [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid, has a CAS Number of 326102-27-6 . It has a molecular weight of 294.69 and its linear formula is C14H11ClO5 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO5/c15-10-4-9-7-2-1-3-8(7)14(18)20-11(9)5-12(10)19-6-13(16)17/h4-5H,1-3,6H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 294.69 . It’s recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has shown that derivatives of (8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid have been synthesized and evaluated for their antimicrobial properties. For example, Čačić et al. (2006) synthesized various derivatives and investigated their antimicrobial activity (Čačić et al., 2006). Similarly, Behrami et al. (2015) synthesized and tested compounds derived from 7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, showing significant antibacterial activity (Behrami et al., 2015).

Antineoplastic Activity

  • Compounds derived from this chemical have been studied for their potential antineoplastic activities. Gašparová et al. (2013) synthesized derivatives and evaluated their effectiveness against human tumor cell lines, suggesting a new avenue for antitumor activity research (Gašparová et al., 2013).

Synthesis Methods

  • Researchers have developed methods for synthesizing various derivatives of this compound. For instance, Ghashang et al. (2016) described an eco-friendly procedure for synthesizing 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives, highlighting the use of ionic liquid as a catalyst for efficient and environmentally friendly reactions (Ghashang et al., 2016).

Structural Studies and Characterization

  • Structural studies of compounds related to (8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid have been conducted. For example, Klepka et al. (2018) explored the molecular structure of Cu(II) complexes with derivatives of this compound, using a combination of laboratory methods and X-ray absorption spectroscopy (Klepka et al., 2018).

Bioactivity and Synthesis of Novel Derivatives

  • Novel derivatives of this compound have been synthesized and evaluated for various bioactivities. Ronad et al. (2008) synthesized a series of coumarinyl amides and evaluated their anti-inflammatory and analgesic activities, demonstrating the potential for therapeutic applications (Ronad et al., 2008).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO5/c15-10-4-9-7-2-1-3-8(7)14(18)20-11(9)5-12(10)19-6-13(16)17/h4-5H,1-3,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVICLHQMPREMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365519
Record name [(8-Chloro-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326102-27-6
Record name [(8-Chloro-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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